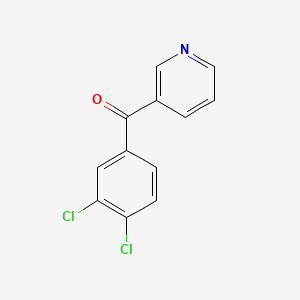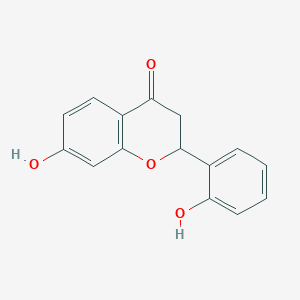
(2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as DMPM, is an organic compound that belongs to the family of chalcones. Chalcones are important intermediates in the synthesis of various pharmaceuticals and natural products. DMPM has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Inhibition of acetylcholinesterase and butyrylcholinesterase by this compound leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in cognitive function. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, such as prostaglandins. In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated that this compound inhibits the production of inflammatory mediators, such as prostaglandins and cytokines, by suppressing the activity of cyclooxygenase-2 and nuclear factor-kappa B (NF-κB) signaling pathway. This compound has also been shown to possess potent antioxidant activity by activating the Nrf2 pathway and increasing the expression of antioxidant and detoxification enzymes. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo by regulating various signaling pathways, such as the Akt/mTOR and MAPK/ERK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. This compound is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, the limitations of this compound include its poor solubility in water and its limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on (2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability for use in vivo. Another direction is the investigation of the mechanism of action of this compound in more detail, particularly its interactions with various enzymes and signaling pathways. Furthermore, the potential applications of this compound in the treatment of various diseases, such as Alzheimer's disease, cancer, and inflammation, should be explored further. Finally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems should be investigated in more detail.
Aplicaciones Científicas De Investigación
(2E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been tested as a potential lead compound for the development of new drugs with anti-inflammatory, antioxidant, and anticancer properties. In pharmacology, this compound has been shown to possess potent inhibitory activity against various enzymes, such as human acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In biochemistry, this compound has been investigated as a potential fluorescent probe for the detection of metal ions, such as copper and iron, which are involved in various biological processes.
Propiedades
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-9-10-15(18(12-14)22-3)16(19)11-8-13-6-4-5-7-17(13)21-2/h4-12H,1-3H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESXCRLMOFOGIN-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62536-70-3 | |
| Record name | 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062536703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



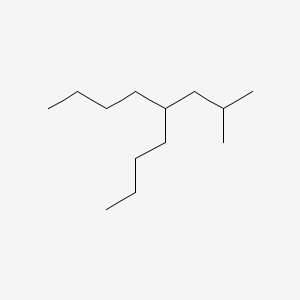
![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol](/img/structure/B3054862.png)
![2-Benzhydryl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3054863.png)
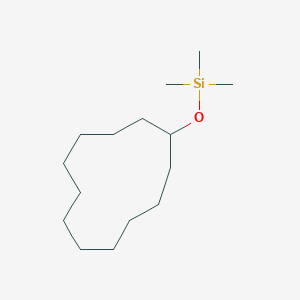

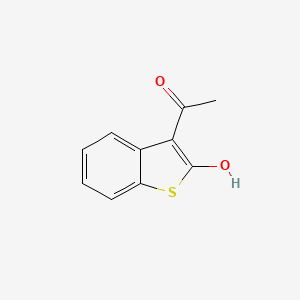

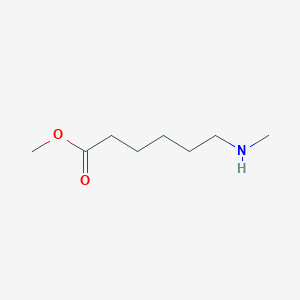

![[1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-](/img/structure/B3054870.png)
![[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B3054871.png)
